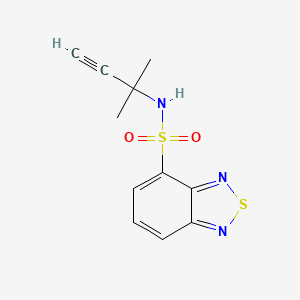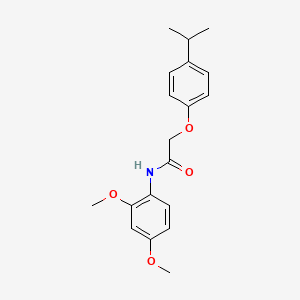
2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that are of significant interest in materials science and organic chemistry due to their unique structural features and potential applications. These compounds often serve as building blocks in the synthesis of polymers, coordination polymers, and other complex materials with desirable properties such as high thermal stability, specific adsorption capabilities, and photocatalytic activities under visible light.
Synthesis Analysis
While specific synthesis routes for "2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid" were not directly found, related compounds have been synthesized under hydrothermal conditions or via multi-component reactions. For instance, coordination polymers have been assembled using aromatic carboxylic acid ligands under specific conditions, highlighting the importance of the auxiliary ligands and pH values in forming various structures (Li et al., 2018).
Molecular Structure Analysis
Molecular structure determination often involves single-crystal X-ray diffraction analyses, providing insights into the configuration and spatial arrangement of molecules. For related organotin carboxylates, structures have been characterized by various spectroscopic methods and crystallography, revealing complex arrangements and coordination patterns (Xiao et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through their participation in forming coordination polymers with specific adsorption characteristics and photocatalytic activities. These activities demonstrate the compounds' potential in environmental applications, such as dye degradation under visible light (Li et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and adsorption capabilities, are crucial for applications in materials science. The coordination polymers mentioned earlier exhibit high thermal stabilities and preferential adsorption of CO2 over N2, underlining their potential in gas separation and storage technologies (Li et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties involves studying the compound's reactivity, bonding characteristics, and interaction with other molecules. The synthesis and characterization of related compounds provide a foundation for investigating these properties in detail, allowing for the development of materials with tailored functionalities (Xiao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Electrochemical Degradation of Chlorophenoxyacetic Acids : A study on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous media reveals the potential for using electrochemical methods to degrade complex organic compounds, which might be applicable to similar compounds like 2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid (Boye, Dieng, & Brillas, 2003).
Synthesis and Properties of Coordination Polymers : Research into the synthesis, crystal structures, and photocatalytic activities of Pb-based coordination polymers using carboxyphenyl ligands highlights the structural versatility and functional properties of such materials, which could inform research into materials based on 2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid (Li et al., 2018).
Sorption Behavior of Chlorophenols : A study examining the sorption behavior of chlorophenols to aquatic humic substances can offer insights into the environmental interactions and fate of similar chlorinated aromatic compounds, including 2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid (Peuravuori, Paaso, & Pihlaja, 2002).
Eigenschaften
IUPAC Name |
2-(5-carboxy-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO6/c17-11-4-2-8(16(23)24)6-12(11)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNDKPUNICFCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)
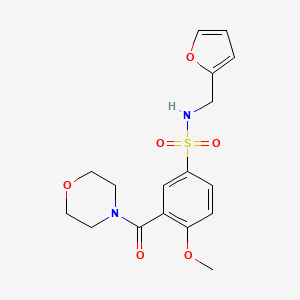
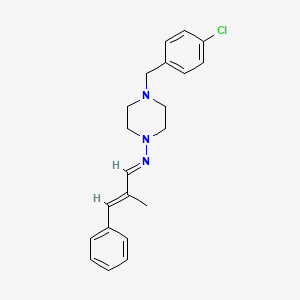
![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)
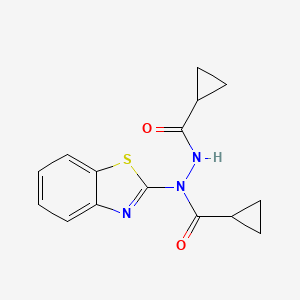
![N-ethyl-3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5588223.png)
![(1S*,5R*)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)
![3-[(2-chlorobenzyl)thio]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5588240.png)

![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)
